2,2-Diphenylpropanal

Organic synthesis Aldehyde reactivity Enolization

2,2-Diphenylpropanal (CAS 22875-82-7) is an aromatic aldehyde featuring a quaternary α-carbon bonded to two phenyl groups and a methyl group, with a molecular formula C15H14O and a molecular weight of 210.27 g/mol. This gem-diphenyl substitution pattern creates a sterically congested aldehyde center that fundamentally distinguishes it from linear analogs like 2-phenylpropanal or 3-phenylpropanal in terms of reactivity and physicochemical properties.

Molecular Formula C15H14O
Molecular Weight 210.276
CAS No. 22875-82-7
Cat. No. B2857557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenylpropanal
CAS22875-82-7
Molecular FormulaC15H14O
Molecular Weight210.276
Structural Identifiers
SMILESCC(C=O)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C15H14O/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3
InChIKeyHMMWEJUBAXMERM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diphenylpropanal Procurement Guide: Core Properties, Specifications, and Differentiation


2,2-Diphenylpropanal (CAS 22875-82-7) is an aromatic aldehyde featuring a quaternary α-carbon bonded to two phenyl groups and a methyl group, with a molecular formula C15H14O and a molecular weight of 210.27 g/mol [1]. This gem-diphenyl substitution pattern creates a sterically congested aldehyde center that fundamentally distinguishes it from linear analogs like 2-phenylpropanal or 3-phenylpropanal in terms of reactivity and physicochemical properties [1][2].

Why Generic Aldehyde Substitution is Inadequate: Key Differentiators of 2,2-Diphenylpropanal


Substituting 2,2-diphenylpropanal with structurally similar aldehydes such as 2-phenylpropanal, 3-phenylpropanal, or 3,3-diphenylpropanal will fundamentally alter reaction outcomes due to three quantifiable structural differences: (1) the α-quaternary carbon eliminates enolization and aldol condensation pathways available to α-secondary analogs, (2) the gem-diphenyl geometry imposes steric shielding of the carbonyl carbon, and (3) the distinct LogP value (XLogP3-AA = 3.4 [1]) and topological polar surface area (17.1 Ų [1]) dictate different membrane permeability and solubility profiles compared to mono-phenyl analogs. These non-interchangeable features have direct consequences for synthetic route design, chiral auxiliary applications, and pharmacophore optimization.

Quantitative Differentiation Evidence for 2,2-Diphenylpropanal: Comparator-Based Selection Data


Structural Distinction: Quaternary α-Carbon vs. Secondary α-Carbon in Phenylpropanal Analogs

2,2-Diphenylpropanal possesses a fully substituted α-carbon with no α-hydrogens, rendering it incapable of enolization or undergoing aldol-type self-condensation. In contrast, 2-phenylpropanal contains one α-hydrogen (secondary α-carbon) and 3-phenylpropanal contains two α-hydrogens (primary α-carbon), both of which readily enolize and undergo base-catalyzed side reactions [1]. This structural distinction directly impacts shelf stability and reaction compatibility under basic conditions.

Organic synthesis Aldehyde reactivity Enolization

Lipophilicity Profile: 2,2-Diphenylpropanal vs. Mono-Phenyl and Linear Diphenyl Analogs

The computed XLogP3-AA value for 2,2-diphenylpropanal is 3.4, representing a 1.5-1.8 LogP unit increase over mono-phenyl aldehydes [1]. For comparison, 2-phenylpropanal has XLogP3 = 1.9, and 3-phenylpropanal has XLogP3 = 1.6 [2]. This lipophilicity differential translates to an approximately 30-60× higher theoretical partition coefficient into octanol, which has direct implications for membrane permeability and blood-brain barrier penetration potential in pharmaceutical applications.

Drug design Lipophilicity ADME LogP

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile: 2,2-Diphenylpropanal vs. 3,3-Diphenylpropanal

2,2-Diphenylpropanal has a computed topological polar surface area (TPSA) of 17.1 Ų, with zero hydrogen bond donors and one hydrogen bond acceptor [1]. The isomeric 3,3-diphenylpropanal, while sharing the same molecular formula and identical TPSA [2], differs critically in the spatial arrangement of the aldehyde group relative to the diphenylmethyl moiety. In 2,2-diphenylpropanal, the carbonyl is directly attached to the sterically congested quaternary carbon, whereas in 3,3-diphenylpropanal, a methylene spacer separates the aldehyde from the diphenylmethyl group, yielding fundamentally different steric accessibility and nucleophilic addition kinetics.

Medicinal chemistry Bioavailability TPSA Veber rules

PPAR Agonist Scaffold Differentiation: 2,2-Diphenylpropane Derivatives vs. Alternative Agonist Chemotypes

Patent WO2013098374A1 claims diphenylpropane derivatives as PPAR nuclear receptor agonists for metabolic, inflammatory, and neurodegenerative diseases including Alzheimer's and Parkinson's [1]. A representative compound (14-2-1) in this series demonstrated 92.9% estimated bioavailability and a brain/plasma ratio of 0.37, with in vivo efficacy in the Morris Water Maze assay and reduced beta-amyloid accumulation at 1 and 10 mg/kg in APPPS1 mice [1]. While this data pertains to more complex derivatives rather than 2,2-diphenylpropanal itself, the 2,2-diphenylpropane core is the essential scaffold upon which these bioactive molecules are constructed. Alternative PPAR agonist chemotypes such as thiazolidinediones (e.g., rosiglitazone) and fibrates possess distinct core structures with differing selectivity profiles and adverse effect liabilities.

PPAR agonists Nuclear receptors Metabolic disease Neurodegeneration

Recommended Application Scenarios for 2,2-Diphenylpropanal Based on Differentiated Evidence


Synthesis of Non-Enolizable Chiral Auxiliaries and Sterically Demanding Ligands

The absence of α-hydrogens in 2,2-diphenylpropanal [1] makes it uniquely suited for constructing chiral auxiliaries and ligands that must remain configurationally stable under basic reaction conditions. Unlike 2-phenylpropanal, which can undergo racemization via enolization, derivatives prepared from 2,2-diphenylpropanal maintain stereochemical integrity during deprotonation steps, amide coupling, and transition metal-catalyzed cross-coupling reactions. This property is particularly valuable in asymmetric synthesis workflows where auxiliary racemization would compromise enantiomeric excess.

CNS-Targeted Pharmaceutical Intermediate Development

The elevated LogP (3.4) and moderate TPSA (17.1 Ų) of 2,2-diphenylpropanal [1] position it as a preferred starting material for CNS-penetrant pharmacophores. This physicochemical profile aligns with established CNS drug design parameters (LogP 2-5, TPSA < 70 Ų). The diphenylpropane scaffold has been validated in PPAR agonist development with demonstrated brain penetration (brain/plasma ratio 0.37) and efficacy in Alzheimer's disease models [3]. Researchers developing neurological or psychiatric drug candidates should prioritize this compound over less lipophilic aldehyde building blocks.

Sterically Controlled Aldehyde Derivatization for Protecting Group Strategies

The gem-diphenyl substitution at the α-carbon creates significant steric hindrance around the aldehyde functional group, slowing nucleophilic addition kinetics relative to unhindered aldehydes. This property enables selective orthogonal protection/deprotection sequences in complex molecule synthesis where differential reactivity among multiple aldehyde groups is required. Unlike 3,3-diphenylpropanal, which places the aldehyde at a sterically accessible β-position [2], 2,2-diphenylpropanal's congested α-quaternary center provides a built-in reactivity attenuator without requiring additional protecting group installation.

Reference Standard for Non-Enolizable Aldehyde Analytical Method Development

Due to its inability to enolize [1], 2,2-diphenylpropanal serves as an ideal negative control and reference standard when developing HPLC, GC-MS, or NMR analytical methods designed to detect and quantify enolization byproducts or aldol condensation impurities in aldehyde-containing reaction mixtures. Its chromatographic behavior (retention time, ionization efficiency) provides a stable benchmark unaffected by the pH-dependent equilibrium shifts that complicate analysis of α-enolizable aldehydes such as 2-phenylpropanal and 3-phenylpropanal.

Quote Request

Request a Quote for 2,2-Diphenylpropanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.